molecular formula C11H11ClIN3O B1469556 N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide CAS No. 1346446-97-6

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

Cat. No. B1469556
M. Wt: 363.58 g/mol
InChI Key: KOKBLLPPULBISC-UHFFFAOYSA-N
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Description

“N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide” is a chemical compound with the empirical formula C11H11ClIN3O . It has a molecular weight of 363.58 .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C#N . This notation provides a way to represent the structure of the chemical using ASCII characters.


Physical And Chemical Properties Analysis

“N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide” is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Medicinal Chemistry Applications

  • Cystic Fibrosis Therapy : Analogues of pivalamide derivatives have shown significant activity in correcting defective cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis. Constraining the rotation about the bithiazole-tethering, as in certain pivalamide compounds, results in improved corrector activity, highlighting their potential in cystic fibrosis therapy (Yu et al., 2008).

Synthetic Methodology

  • Pivalamide Hydrolysis : Research on pivalamido derivatives, including methods for pivalamide hydrolysis using Fe(NO3)3 in MeOH, underlines the versatile synthetic applications of pivalamide groups in organic synthesis. Such methodologies facilitate the generation of amine derivatives from pivalamido groups, contributing to the diversity of synthetic routes available for compound modification (Bavetsias et al., 2004).

Material Science

  • Non-linear Optical (NLO) Properties : Compounds synthesized from reactions involving pyridinyl and cyano groups have been explored for their non-linear optical properties and molecular docking analyses. Such studies provide insights into the material applications of these compounds, particularly in the development of new materials with potential electronic, photonic, and biomedical applications (Jayarajan et al., 2019).

Coordination Chemistry

  • Coordination Polymers : The use of pivalamide and related derivatives in the synthesis of coordination polymers showcases their importance in constructing novel materials with diverse topological structures. These structures have applications in sorption, catalysis, and as frameworks for the development of functional materials with specific chemical properties (Sotnik et al., 2015).

Anticancer Research

  • Photocytotoxic Compounds : Certain derivatives displaying specific cytotoxicity upon light activation have been identified as promising candidates for anticancer chemotherapy. The presence of bulky substituents like pivalamide has been hypothesized to contribute to nonclastogenic cytotoxicity, indicating the potential of these compounds in targeted cancer therapy (Benchabane et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKBLLPPULBISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166011
Record name Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

CAS RN

1346446-97-6
Record name Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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